molecular formula C12H14N4OS B11655681 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11655681
M. Wt: 262.33 g/mol
InChI Key: NNXAOQDZLXWJNX-NTUHNPAUSA-N
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Description

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a thiophene ring

Preparation Methods

The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Properties

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C12H14N4OS/c1-9-6-10(2)16(15-9)8-12(17)14-13-7-11-4-3-5-18-11/h3-7H,8H2,1-2H3,(H,14,17)/b13-7+

InChI Key

NNXAOQDZLXWJNX-NTUHNPAUSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N/N=C/C2=CC=CS2)C

Canonical SMILES

CC1=CC(=NN1CC(=O)NN=CC2=CC=CS2)C

Origin of Product

United States

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